Enhanced Synthetic Versatility: Presence of a Bromo Substituent for Cross-Coupling Reactions
5-Acetamido-3-bromo-2-nitrobenzoic acid possesses a bromine atom at the 3-position, a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that enable C-C bond formation. This is absent in 5-acetamido-2-nitrobenzoic acid, which lacks a halogen substituent [1][2]. The target compound therefore offers a direct route to diversify molecular scaffolds, whereas the non-halogenated analog requires additional functionalization steps to achieve similar synthetic utility.
| Evidence Dimension | Functional Group Presence for Cross-Coupling |
|---|---|
| Target Compound Data | Bromo group present |
| Comparator Or Baseline | 5-Acetamido-2-nitrobenzoic acid (CAS 4368-83-6): Bromo group absent |
| Quantified Difference | Presence vs. Absence (Qualitative) |
| Conditions | Based on chemical structure (in silico) |
Why This Matters
This enables direct and efficient diversification of molecular libraries in medicinal chemistry campaigns, reducing synthetic steps and improving overall yield and purity in the development of novel drug candidates.
- [1] PubChem. (2026). 5-Acetamido-3-bromo-2-nitrobenzoic acid. National Center for Biotechnology Information. CID 12660232. View Source
- [2] PubChem. (2026). 5-Acetamido-2-nitrobenzoic acid. National Center for Biotechnology Information. CID 78076. View Source
